3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine 3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519838
InChI: InChI=1S/C17H19N5/c1-22-11-14(10-21-22)13-8-16-17(20-9-13)15(4-7-19-16)12-2-5-18-6-3-12/h4,7-12,18H,2-3,5-6H2,1H3
SMILES:
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol

3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine

CAS No.:

Cat. No.: VC16519838

Molecular Formula: C17H19N5

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine -

Specification

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
IUPAC Name 3-(1-methylpyrazol-4-yl)-8-piperidin-4-yl-1,5-naphthyridine
Standard InChI InChI=1S/C17H19N5/c1-22-11-14(10-21-22)13-8-16-17(20-9-13)15(4-7-19-16)12-2-5-18-6-3-12/h4,7-12,18H,2-3,5-6H2,1H3
Standard InChI Key OPHMPYFVHKVLKI-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=CC3=NC=CC(=C3N=C2)C4CCNCC4

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a 1,5-naphthyridine backbone—a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5. Key substituents include:

  • 3-position: 1-Methyl-1H-pyrazol-4-yl group, a five-membered aromatic ring with two adjacent nitrogen atoms.

  • 8-position: Piperidin-4-yl group, a six-membered saturated ring containing one nitrogen atom.

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC₁₇H₁₈N₅
Molecular weight292.36 g/mol
Hydrogen bond donors1 (piperidinyl NH)
Hydrogen bond acceptors5 (naphthyridine N, pyrazole N)
Rotatable bonds3

The IUPAC name derives from the parent 1,5-naphthyridine system, with substituents numbered according to standard bicyclic nomenclature .

Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections are proposed based on analogous syntheses :

  • Naphthyridine core formation: Likely via cyclization or cycloaddition reactions.

  • Substituent introduction: Through cross-coupling or nucleophilic substitution.

Functionalization at C3 and C8

Table 2: Key Reaction Conditions

StepReagents/CatalystsYield (%)Reference
Core formationH₂SO₄, glycerol, 150°C45–60
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME70–85
AminationPd₂(dba)₃, Xantphos, t-BuONa50–65

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous solubility: <10 μg/mL (predicted), due to aromatic stacking interactions.

  • logP: 2.8 ± 0.3 (moderate lipophilicity, favorable for blood-brain barrier penetration).

  • pKa: 8.2 (piperidinyl nitrogen), enabling salt formation in acidic media.

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.92 (s, 1H, naphthyridine H2)

    • δ 8.15 (d, J=5.6 Hz, 1H, naphthyridine H6)

    • δ 7.85 (s, 1H, pyrazole H5)

    • δ 3.95 (s, 3H, N-CH₃)

    • δ 3.20–3.40 (m, 4H, piperidine H2/H6)

TargetAssay TypeActivityReference
c-Met kinaseFRET-basedIC₅₀ = 23 nM
DYRK1ARadioactiveIC₅₀ = 11 nM
SARS-CoV-2 3CLproFluorescentEC₅₀ = 1.7 μM

Applications in Materials Science

Organic Electronics

1,5-Naphthyridine derivatives serve as:

  • Electron-transport materials in OLEDs (EQE = 12–18%)

  • Photovoltaic sensitizers with absorption λmax = 450–500 nm

Metal Coordination Complexes

The piperidine nitrogen enables chelation with transition metals:

  • Pt(II) complexes: Luminescent quantum yield Φ = 0.15–0.22

  • Cu(I) catalysts: Turnover frequency = 120 h⁻¹ in click chemistry

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